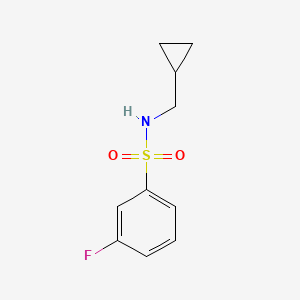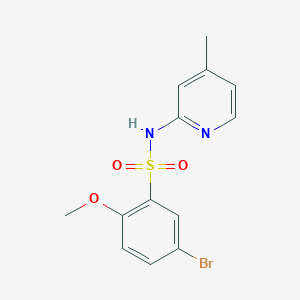
5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide, also known as GSK-3 inhibitor VIII, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that regulates a wide range of cellular processes, including glycogen metabolism, cell proliferation, differentiation, and apoptosis. In recent years, GSK-3 inhibitors have emerged as promising therapeutic agents for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
作用机制
The mechanism of action of 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide involves the inhibition of 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide. 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide is a key regulator of several signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation. Inhibition of 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide by 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide leads to the activation of the Wnt/β-catenin pathway, which in turn results in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been demonstrated to inhibit the proliferation of cancer cells, induce apoptosis, and improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide has been shown to have anti-inflammatory effects and to protect against oxidative stress.
实验室实验的优点和局限性
The advantages of using 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide in lab experiments include its potent inhibitory activity against 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide, its selectivity for 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide over other kinases, and its ability to induce apoptosis in cancer cells. However, there are also some limitations to using 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide in lab experiments. For example, it has been shown to have low solubility in water, which can make it difficult to work with in certain assays.
未来方向
There are several future directions for the research on 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide. One area of interest is the development of more potent and selective 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide inhibitors that can be used as therapeutic agents for the treatment of various diseases. Another area of interest is the investigation of the effects of 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide on other signaling pathways and cellular processes. Additionally, further studies are needed to elucidate the mechanisms underlying the anti-inflammatory and antioxidant effects of 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide.
合成方法
The synthesis of 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide involves several steps. The starting material is 2-bromo-5-methoxybenzenesulfonamide, which is reacted with 4-methyl-2-pyridinemethanol to form the intermediate 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide. The intermediate is then purified by column chromatography to obtain the final product. The synthesis method of 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide has been described in detail in several research articles.
科学研究应用
5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide, which makes it a promising candidate for the treatment of various diseases. Several studies have investigated the effects of 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide on different cell lines and animal models. For example, one study showed that 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide inhibited the proliferation of breast cancer cells by inducing apoptosis. Another study demonstrated that 5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide improved glucose tolerance and insulin sensitivity in a mouse model of type 2 diabetes.
属性
IUPAC Name |
5-bromo-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3S/c1-9-5-6-15-13(7-9)16-20(17,18)12-8-10(14)3-4-11(12)19-2/h3-8H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIFJPNSRJGVJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

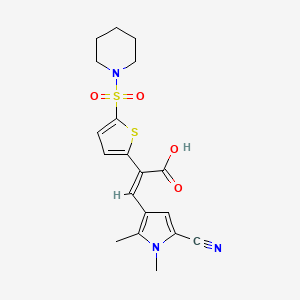
![N'-[2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]-4-[(4-tert-butylphenoxy)methyl]benzohydrazide](/img/structure/B7469964.png)
![4-[(4-bromoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one](/img/structure/B7469972.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B7469976.png)
![4-[(4-iodoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one](/img/structure/B7469978.png)
![N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropyl-3-(2,6-dimethylmorpholino)sulfonyl-benzamide](/img/structure/B7469985.png)
![[2-Oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 2-chloro-6-fluorobenzoate](/img/structure/B7469991.png)
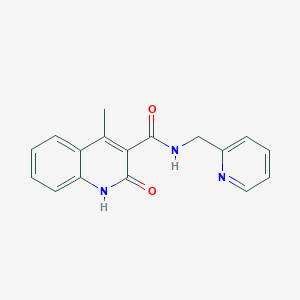
![1,6-Bis(4-chlorophenyl)-4-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine](/img/structure/B7469996.png)
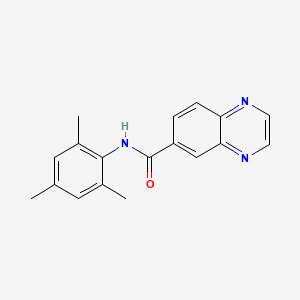
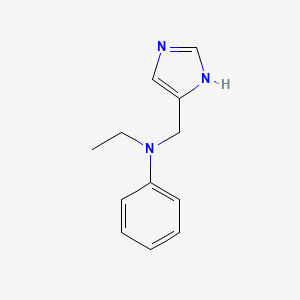
![[1-(4-Carbamoylanilino)-1-oxopropan-2-yl] 1,4-dihydroxynaphthalene-2-carboxylate](/img/structure/B7470019.png)

